molecular formula C21H12Cl2FNO3S B2494674 (4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114657-08-7

(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2494674
CAS RN: 1114657-08-7
M. Wt: 448.29
InChI Key: VJBCJJVZTSWRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of complex organic compounds involving chlorophenyl, fluorophenyl, and benzothiazinone units are significant in materials science and pharmaceutical research due to their potential applications in developing new materials and drugs. These compounds' molecular structures, chemical reactions, and properties are critical for understanding their behavior and potential uses.

Synthesis Analysis

The synthesis of complex molecules like the specified compound often involves multi-step reactions, including substitution reactions and oxidation processes. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized through oxidation of a benzo[b]thiophene derivative, demonstrating the involvement of oxidative systems in synthesizing similar compounds (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These techniques provide insights into the compounds' crystallographic and conformational analyses, confirming the molecular structures and studying their electronic properties through density functional theory (DFT) (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds may include nucleophilic addition under basic or acidic conditions, leading to functionalization of the molecules. For instance, benzo[b]thiophene sulfoxides undergo Michael-type nucleophilic addition, demonstrating the reactivity of similar structures towards sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, can be influenced by their molecular structures and substituents. Crystallographic studies provide insights into the solid-state arrangements and interactions, such as hydrogen bonding, halogen interactions, and π-π stacking, which can affect their physical properties (Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interaction with nucleophiles, are crucial for understanding the behavior of these compounds in chemical reactions. Studies on similar molecules highlight their potential for further functionalization and the impact of substituents on their reactivity (Pouzet et al., 1998).

properties

IUPAC Name

(4-chlorophenyl)-[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2FNO3S/c22-14-6-4-13(5-7-14)21(26)20-12-25(17-3-1-2-15(23)10-17)18-11-16(24)8-9-19(18)29(20,27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCJJVZTSWRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.